molecular formula C11H12O B145499 3,3-Dimethyl-1-indanone CAS No. 26465-81-6

3,3-Dimethyl-1-indanone

Cat. No. B145499
CAS RN: 26465-81-6
M. Wt: 160.21 g/mol
InChI Key: QWZAOSKLFKAEOK-UHFFFAOYSA-N
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Patent
US09102598B2

Procedure details

A solution of 25.0 g (0.25 moles) of 3,3-dimethyl acrylic acid in 250 ml of benzene was cooled to 0° C. in an ice bath. To this solution, 99 g (0.75 moles) of anhydrous aluminum chloride was slowly added using a spatula over a period of 20 minutes with stirring, after which the ice bath was removed and the reaction mixture was gradually heated to reflux. The reaction mixture was refluxed for ˜7-8 h, then excess benzene was distilled off and the mixture was quenched with ice-cold dilute hydrochloric acid (HCl). The mixture was then diluted with ethylacetate (100 ml), the organic layer was separated and the aqueous layer was again washed with ethyl acetate (50 ml). The combined organic layer was washed with water (3×100 ml) until the pH was neutral, and then dried over anhydrous sodium sulfate and concentrated under vacuum. 43.0 g of reddish brown liquid was obtained, which was distilled under vacuum to give 29 g of the desired product, 3,3-dimethyl-indan-1-one (distilled at 82-84° C. at ˜10 mm). Yield=73%, purity=99%. 1H NMR (DMSO-d6, 300 MHz): δ 7.3-7.8 (m, 4H, Ar-H), δ 2.5 (s, 2H, O═C—CH2), δ 1.3 (s, 6H, —CH3). LC/MS: 161 (M+1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4](O)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:1][C:2]1([CH3:7])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:4](=[O:5])[CH2:3]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
99 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
after which the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was gradually heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for ˜7-8 h
Duration
7.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
excess benzene was distilled off
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with ice-cold dilute hydrochloric acid (HCl)
ADDITION
Type
ADDITION
Details
The mixture was then diluted with ethylacetate (100 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was again washed with ethyl acetate (50 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with water (3×100 ml) until the pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.